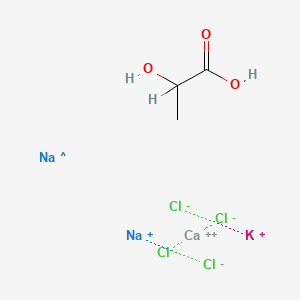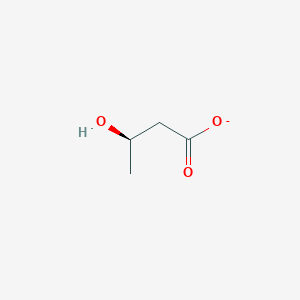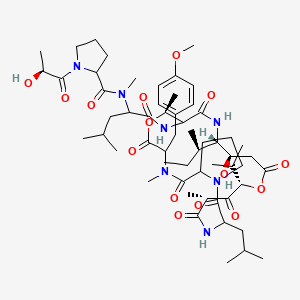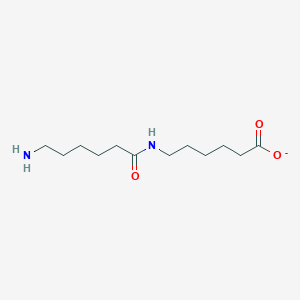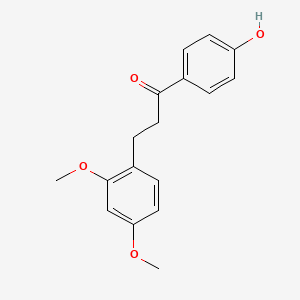
ロウレイリンA
概要
科学的研究の応用
Chemistry: Used as a precursor for synthesizing other bioactive compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects against conditions such as Helicobacter pylori infection, osteoarthritis, and COVID-19
Industry: Utilized in the development of pharmaceuticals and nutraceuticals.
作用機序
Loureirin Aは、複数のメカニズムを通じて効果を発揮します。
抗菌活性: ヘリコバクター・ピロリで反応性酸素種の殺菌レベルを生成し、アポトーシス様細胞死を引き起こします。.
抗炎症活性: AKT/NF-κBシグナル伝達経路を阻害することにより、炎症性サイトカインの発現を抑制します。.
抗凝血活性: AKTのリン酸化を減少させることにより、血小板凝集を阻害します。.
類似化合物の比較
Loureirin Aは、他のフラボノイドと比較して、特定の薬理作用を持つことで独特です。類似の化合物には以下が含まれます。
Loureirin B: ドラゴンブラッドに含まれる別のフラボノイドで、抗炎症作用と抗凝血作用が類似しています。.
ケルセチン: 抗酸化作用と抗炎症作用を持つフラボノイド。
ケンフェロール: 抗がん作用と抗炎症作用で知られています。.
Loureirin Aは、ヘリコバクター・ピロリに対する特定の抗菌作用と、腸内細菌叢の多様性への最小限の影響で際立っています。 .
生化学分析
Biochemical Properties
Loureirin A plays a crucial role in various biochemical reactions. It has been identified to interact with several enzymes, proteins, and other biomolecules. For instance, Loureirin A exhibits specific antibacterial activity against Helicobacter pylori by generating bactericidal levels of reactive oxygen species, leading to apoptosis-like cell death . Additionally, Loureirin A has been shown to interact with proteins involved in oxidative stress responses, thereby modulating cellular redox balance.
Cellular Effects
Loureirin A influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, Loureirin A has demonstrated the ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Furthermore, Loureirin A modulates the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of Loureirin A involves several key interactions at the molecular level. Loureirin A binds to specific biomolecules, leading to enzyme inhibition or activation. For example, Loureirin A inhibits the activity of certain enzymes involved in the synthesis of reactive oxygen species, thereby reducing oxidative stress . Additionally, Loureirin A has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Loureirin A have been observed to change over time. Loureirin A exhibits stability under various conditions, but its degradation products can influence its long-term effects on cellular function. In vitro and in vivo studies have shown that Loureirin A maintains its bioactivity over extended periods, although its efficacy may decrease due to gradual degradation .
Dosage Effects in Animal Models
The effects of Loureirin A vary with different dosages in animal models. At lower doses, Loureirin A exhibits beneficial effects such as anti-inflammatory and antimicrobial activities. At higher doses, Loureirin A may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, indicating that the therapeutic window for Loureirin A is narrow and requires careful dosage optimization.
Metabolic Pathways
Loureirin A is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and inflammation . Loureirin A is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites.
Transport and Distribution
Loureirin A is transported and distributed within cells and tissues through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its pharmacological effects . The localization and accumulation of Loureirin A are influenced by its interactions with cellular transport mechanisms.
Subcellular Localization
The subcellular localization of Loureirin A plays a significant role in its activity and function. Loureirin A is directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, Loureirin A has been found to localize in the mitochondria, where it modulates mitochondrial function and induces apoptosis in cancer cells .
準備方法
合成ルートと反応条件
Loureirin Aは、古典的なクライスン・シュミット反応によって合成できます。この反応は、塩基の存在下で芳香族アルデヒドとケトンを縮合させる反応です。 反応は通常、水酸化ナトリウムや水酸化カリウムなどの塩基を用いて、エタノールやメタノール中で還流する条件で行われます。 .
工業生産方法
Loureirin Aの工業生産は、ドラセナ・コチンチネンシスの樹脂から化合物を抽出して行われます。 樹脂は溶媒抽出にかけられ、その後、カラムクロマトグラフィーなどの精製プロセスによって純粋な形でLoureirin Aが単離されます。 .
化学反応の分析
反応の種類
Loureirin Aは、以下を含むさまざまな化学反応を起こします。
酸化: Loureirin Aは酸化されてキノンを生成できます。
還元: これは、還元されてジヒドロカルコンを生成できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物
酸化: キノンやその他の酸化された誘導体。
還元: ジヒドロカルコン。
置換: ハロゲン化またはニトロ化された誘導体。.
科学研究における用途
化学: 他の生理活性化合物を合成するための前駆体として使用されます。
生物学: 細胞プロセスやシグナル伝達経路に対する影響が研究されています。
医学: ヘリコバクター・ピロリ感染症、変形性関節症、COVID-19などの疾患に対する潜在的な治療効果が調査されています。
類似化合物との比較
Loureirin A is unique compared to other flavonoids due to its specific pharmacological properties. Similar compounds include:
Loureirin B: Another flavonoid from Dragon’s Blood with similar anti-inflammatory and anticoagulant properties.
Quercetin: A flavonoid with antioxidant and anti-inflammatory activities.
Kaempferol: Known for its anticancer and anti-inflammatory properties.
Loureirin A stands out due to its specific antibacterial activity against Helicobacter pylori and its minimal effect on gut microbiota diversity .
特性
IUPAC Name |
3-(2,4-dimethoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O4/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-5,7-9,11,18H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAIVLRELNGZEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)C2=CC=C(C=C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318286 | |
| Record name | Loureirin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119425-89-7 | |
| Record name | Loureirin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119425-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Loureirin A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201318286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
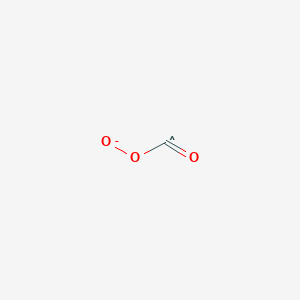

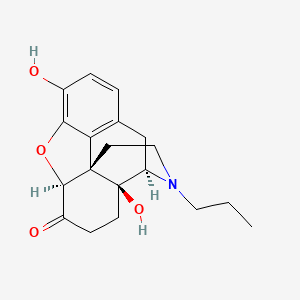
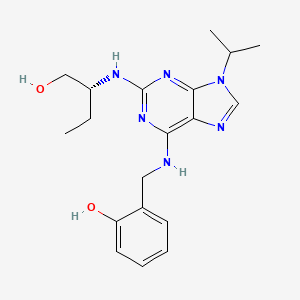


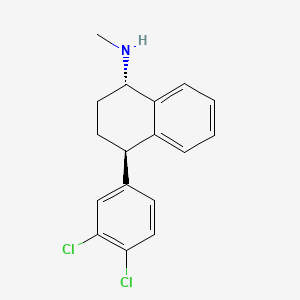
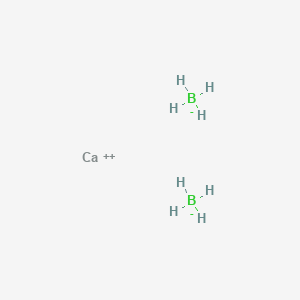
![4-methyl-N'-{[(phenylsulfanyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B1233780.png)
